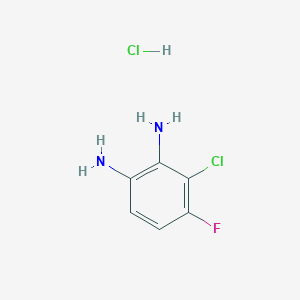

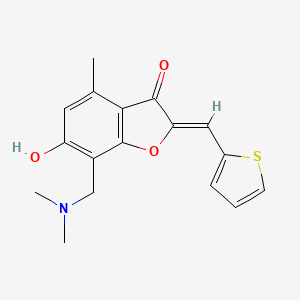

![molecular formula C17H16Cl2N2O2 B2506366 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 250714-46-6](/img/structure/B2506366.png)

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide is a benzamide derivative that is structurally related to several compounds synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the morpholine ring and the benzamide moiety are common across the compounds studied in these papers. These structural features are often associated with various biological activities, including gastroprokinetic effects, as seen in the compounds synthesized in the papers .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often including amide bond formation, aromatic substitutions, and the use of morpholine as a key structural component. For instance, a sequential combination of 4-chlorobenzaldehyde, amines, isocyanides, and maleic anhydride under microwave-assisted conditions was used to synthesize a polyheterocyclic compound with a morpholine ring . Similarly, a series of benzamide derivatives with morpholine moieties were synthesized and examined for their gastroprokinetic activity . These methods could potentially be adapted for the synthesis of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure, vibrational frequencies, and chemical shifts of a related benzamide compound were determined using X-ray diffraction and DFT calculations, showing strong agreement between experimental and computed values . These techniques would be relevant for analyzing the molecular structure of 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring and the amide functionality. The papers do not provide specific reactions for the exact compound , but they do discuss the reactivity of similar compounds. For example, the reactivity of the benzamide moiety in the presence of chloro substituents and morpholine rings could be inferred from the synthesis and reactivity studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The papers provided do not directly discuss these properties for 2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide, but they do mention the importance of the morpholine ring and the benzamide group in contributing to the biological activity of similar compounds . Additionally, the electronic properties, such as excitation energies and dipole moments, of a related compound were computed, which could be relevant for understanding the properties of the compound .

Applications De Recherche Scientifique

Antitumor Activity : Some derivatives of the compound have been synthesized and found to exhibit distinct inhibitory capacities against cancer cell lines such as A549 and BGC-823, suggesting their potential in antitumor applications (Ji et al., 2018).

Antimicrobial Activities : Various derivatives have been evaluated for antimicrobial activity. For example, compounds with structural similarities have shown good activity against certain strains of bacteria and fungi, compared to standard drugs (Patel & Shaikh, 2011).

Antipathogenic Activity : Studies have shown that certain derivatives exhibit significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Antidepressant Synthesis : Some derivatives have been used in the synthesis of antidepressants, indicating their potential in the field of psychopharmacology (Donskaya et al., 2004).

Anticancer Agents : Various derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, suggesting their potential as novel anticancer agents (Wang et al., 2015).

Synthesis of Novel Compounds with Biological Activities : The compound has been used in the synthesis of new compounds with expected antimicrobial activities, demonstrating its versatility in the field of medicinal chemistry (Patharia et al., 2020).

Antibacterial and Anthelmintic Activities : Some synthesized derivatives have shown significant antibacterial and anthelmintic activities, indicating their potential use in treating infections and parasitic diseases (Temiz‐Arpacı et al., 2005).

Propriétés

IUPAC Name |

2,4-dichloro-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-12-1-6-15(16(19)11-12)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMYEXNTDMHMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)

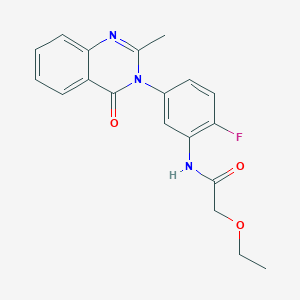

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)